molecular formula C13H11FO2 B1345220 4-(3-Fluoro-4-methoxyphenyl)phenol CAS No. 1136617-28-1

4-(3-Fluoro-4-methoxyphenyl)phenol

Cat. No. B1345220
M. Wt: 218.22 g/mol
InChI Key: WYGGNBCHXPPDRF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)phenol is a chemical compound with the CAS Number: 1136617-28-1. It has a molecular weight of 218.23 and its IUPAC name is 3’-fluoro-4’-methoxy [1,1’-biphenyl]-4-ol .


Molecular Structure Analysis

The InChI code for 4-(3-Fluoro-4-methoxyphenyl)phenol is 1S/C13H11FO2/c1-16-13-7-4-10 (8-12 (13)14)9-2-5-11 (15)6-3-9/h2-8,15H,1H3 .

Scientific Research Applications

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Phenol derivatives like “4-(3-Fluoro-4-methoxyphenyl)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes: The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Scientific Field: Material Science
  • Summary of the Application: m-Aryloxy phenols, a group that includes “4-(3-Fluoro-4-methoxyphenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application: They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Results or Outcomes: The use of m-aryloxy phenols in these industries has resulted in improved material properties, including enhanced thermal stability and flame resistance .

Potential Biological Activities

  • Scientific Field: Pharmacology
  • Summary of the Application: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Methods of Application: The specific methods of application in this context would depend on the specific biological activity being targeted .
  • Results or Outcomes: While the specific outcomes would depend on the context, the potential biological activities of m-aryloxy phenols suggest they could be useful in a variety of therapeutic contexts .

Application in Dermatology

  • Scientific Field: Dermatology
  • Summary of the Application: 4-Methoxyphenol, a compound similar to “4-(3-Fluoro-4-methoxyphenyl)phenol”, is used in dermatology as a pharmaceutical drug in skin depigmentation .
  • Methods of Application: The specific methods of application would depend on the specific dermatological condition being treated .
  • Results or Outcomes: The use of 4-Methoxyphenol in dermatology has resulted in improved skin conditions, particularly in terms of skin depigmentation .

Application as Polymerization Inhibitors

  • Scientific Field: Polymer Chemistry
  • Summary of the Application: 4-Methoxyphenol is used as a polymerization inhibitor, particularly in the radical polymerization of acrylates and styrene monomers .
  • Methods of Application: The compound is added during the polymerization process to prevent premature polymerization .
  • Results or Outcomes: The use of 4-Methoxyphenol as a polymerization inhibitor has resulted in improved control over the polymerization process .

Application in Antimicrobial Synthesis

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: 3-Fluoro-4-methoxybenzoic acid, a compound related to “4-(3-Fluoro-4-methoxyphenyl)phenol”, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
  • Methods of Application: The specific methods of application would depend on the specific antimicrobial compound being synthesized .
  • Results or Outcomes: The use of 3-Fluoro-4-methoxybenzoic acid in the synthesis of antimicrobial compounds has resulted in the production of effective antimicrobial agents .

Application in the Synthesis of Isoxazoles

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: A compound similar to “4-(3-Fluoro-4-methoxyphenyl)phenol”, namely “3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl”, has been used in the synthesis of isoxazoles for potential biological applications .
  • Methods of Application: The specific methods of application would depend on the specific isoxazole compound being synthesized .
  • Results or Outcomes: The use of this compound in the synthesis of isoxazoles has resulted in the production of compounds with significant biological activity .

Application in the Synthesis of Complex m-Aryloxy Phenols

  • Scientific Field: Organic Chemistry
  • Summary of the Application: A group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, a compound related to "4-(3-Fluoro-4-methoxyphenyl)phenol" .
  • Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
  • Results or Outcomes: The use of this method has allowed for the preparation of complex m-aryloxy phenols with functional groups .

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGGNBCHXPPDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635908
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxyphenyl)phenol

CAS RN

1136617-28-1
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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